molecular formula C6H8Br2 B3433623 4,5-Dibromocyclohexene CAS No. 42846-36-6

4,5-Dibromocyclohexene

Cat. No.: B3433623
CAS No.: 42846-36-6
M. Wt: 239.94 g/mol
InChI Key: AAJZFOGMZOTJFE-UHFFFAOYSA-N
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Description

4,5-Dibromocyclohexene is an organic compound with the molecular formula C6H8Br2 It is a derivative of cyclohexene, where two bromine atoms are substituted at the 4th and 5th positions of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromocyclohexene can be synthesized through the bromination of cyclohexene. The reaction typically involves the addition of bromine (Br2) to cyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at low temperatures to control the addition and prevent substitution reactions. The product is then purified through distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromocyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Cyclohexene.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

4,5-Dibromocyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dibromocyclohexene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes an electrophilic addition where the bromine atoms are replaced by oxygen atoms from the oxidizing agent. This process involves the formation of a bromonium ion intermediate, which is then attacked by the oxidizing agent to form the final product .

Comparison with Similar Compounds

    1,2-Dibromocyclohexane: Another brominated derivative of cyclohexene, but with bromine atoms at the 1st and 2nd positions.

    4,5-Dichlorocyclohexene: A similar compound with chlorine atoms instead of bromine at the 4th and 5th positions.

    4,5-Diiodocyclohexene: A compound with iodine atoms at the 4th and 5th positions.

Uniqueness: 4,5-Dibromocyclohexene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying specific chemical transformations and for use in various applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4,5-dibromocyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZFOGMZOTJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962736
Record name 4,5-Dibromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62199-53-5, 42846-36-6
Record name Cyclohexene, 4,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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